molecular formula C12H10O2S B8360688 4-Benzylthio-2-oxo-2H-pyran

4-Benzylthio-2-oxo-2H-pyran

Cat. No. B8360688
M. Wt: 218.27 g/mol
InChI Key: HOAXAYNFTWFMPG-UHFFFAOYSA-N
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Patent
US05004814

Procedure details

To a solution of 0.433 g (0.0033 mol) of 4-chloro-2-oxo-2H-pyran and 0.41 g (0.0033 mol) of benzyl mercaptan in 2 ml of dimethyl formamide is added 0.228 g (0.00165 mol) of K2CO3. The reaction mixture is stirred for 1 hour and then the same amount of K2CO3 is once more added. The reaction mixture is then stirred overnight at 25° C., diluted with 30 ml of CH2C2, and extracted with 5×50 ml of a saturated aqueous solution of NaCl. The organic phase is dried over Na2SO4 and concentrated in a water jet vacuum. The distillation residue is chromatographed over silica gel. Yield: 0.36 g (50%). Melting point: 105°-106° C.
Quantity
0.433 g
Type
reactant
Reaction Step One
Quantity
0.41 g
Type
reactant
Reaction Step One
Name
Quantity
0.228 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][O:5][C:4](=[O:8])[CH:3]=1.[CH2:9]([SH:16])[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.C([O-])([O-])=O.[K+].[K+]>CN(C)C=O>[CH2:9]([S:16][C:2]1[CH:7]=[CH:6][O:5][C:4](=[O:8])[CH:3]=1)[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
0.433 g
Type
reactant
Smiles
ClC1=CC(OC=C1)=O
Name
Quantity
0.41 g
Type
reactant
Smiles
C(C1=CC=CC=C1)S
Name
Quantity
0.228 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
2 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture is stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture is then stirred overnight at 25° C.
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
diluted with 30 ml of CH2C2
EXTRACTION
Type
EXTRACTION
Details
extracted with 5×50 ml of a saturated aqueous solution of NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in a water jet vacuum
DISTILLATION
Type
DISTILLATION
Details
The distillation residue is chromatographed over silica gel

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C(C1=CC=CC=C1)SC1=CC(OC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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